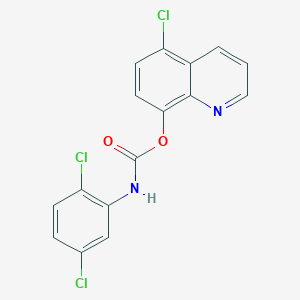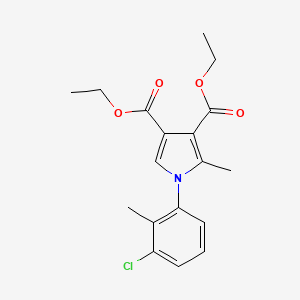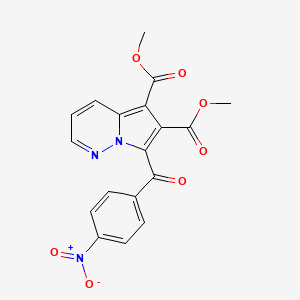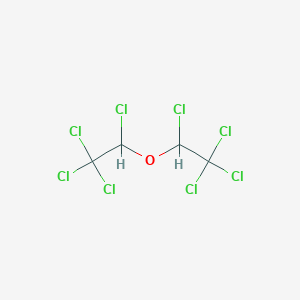
5-Chloroquinolin-8-yl (2,5-dichlorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloroquinolin-8-yl (2,5-dichlorophenyl)carbamate is a chemical compound with the molecular formula C16H9Cl3N2O2. It is known for its unique structure, which combines a quinoline moiety with a carbamate group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloroquinolin-8-yl (2,5-dichlorophenyl)carbamate typically involves the reaction of 5-chloro-8-hydroxyquinoline with 2,5-dichlorophenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloroquinolin-8-yl (2,5-dichlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the carbamate group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
5-Chloroquinolin-8-yl (2,5-dichlorophenyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 5-Chloroquinolin-8-yl (2,5-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the carbamate group may inhibit enzymes by forming covalent bonds with active site residues, leading to enzyme inactivation.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloroquinolin-8-yl (2,4-dichlorophenyl)carbamate
- 5-Chloroquinolin-8-yl (2,3-dichlorophenyl)carbamate
- 5-Chloroquinolin-8-yl (3,4-dichlorophenyl)carbamate
Uniqueness
5-Chloroquinolin-8-yl (2,5-dichlorophenyl)carbamate is unique due to the specific positioning of the chloro groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with biological targets and its overall efficacy in various applications.
Propiedades
Número CAS |
21617-09-4 |
|---|---|
Fórmula molecular |
C16H9Cl3N2O2 |
Peso molecular |
367.6 g/mol |
Nombre IUPAC |
(5-chloroquinolin-8-yl) N-(2,5-dichlorophenyl)carbamate |
InChI |
InChI=1S/C16H9Cl3N2O2/c17-9-3-4-12(19)13(8-9)21-16(22)23-14-6-5-11(18)10-2-1-7-20-15(10)14/h1-8H,(H,21,22) |
Clave InChI |
KDKSSOHOVSPJRT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2N=C1)OC(=O)NC3=C(C=CC(=C3)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,4,5-tetrakis[(E)-2-phenylethenyl]benzene](/img/structure/B11954249.png)

![4-methoxy-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide](/img/structure/B11954273.png)

![2-[(3-Methoxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11954277.png)







![2-methoxy-6-{(E)-[(2-methyl-5-nitrophenyl)imino]methyl}phenol](/img/structure/B11954314.png)

